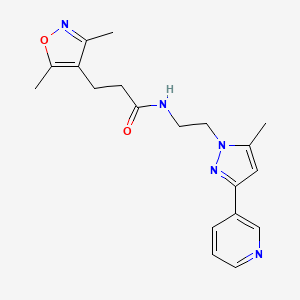
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Transformations in Heterocyclic Chemistry
- The transformations of related heterocyclic compounds have been explored for their potential in synthesizing new chemical structures. For instance, the study by Kolar, Tiŝler, & Pizzioli (1996) discusses transformations of the pyrido[1,2-a]pyrazine ring system, which is structurally similar to the compound , into various other heterocyclic systems such as imidazo[1,2-a]pyridines and diazaaceanthrylenes (Kolar, Tiŝler, & Pizzioli, 1996).
Synthesis and Biological Evaluation
- Novel derivatives of pyrazolopyrimidines, which bear resemblance to the core structure of the compound, have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) detailed this process and the potential biological activities of these compounds (Rahmouni et al., 2016).
Palladium(II) Chloride Complexes
- Research by Palombo et al. (2019) involved the creation of palladium(II) chloride complexes with ligands related to the compound . These complexes were studied for their structural and chemical properties (Palombo et al., 2019).
Antioxidant, Antitumor, and Antimicrobial Activities
- The compound and its related structures have been investigated for various biological activities. El‐Borai et al. (2013) conducted a study on pyrazolopyridines for their antioxidant, antitumor, and antimicrobial properties (El‐Borai et al., 2013).
Antibacterial Agents
- Azab, Youssef, & El-Bordany (2013) explored the synthesis of new heterocyclic compounds, including sulfonamido moieties, aiming to develop effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Novel Analogues of Biological Molecules
- Research into the synthesis of new analogues of biologically significant molecules, like guanine, has been conducted. Ehler, Robins, & Meyer (1977) synthesized a new guanine analogue, providing insights into the potential of structurally similar compounds for biological research (Ehler, Robins, & Meyer, 1977).
Antimicrobial and Anti-inflammatory Agents
- Kendre, Landge, & Bhusare (2015) reported the synthesis of various heterocyclic derivatives, including pyrazole and isoxazole, evaluated for their antibacterial, antifungal, and anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).
Molecular Docking and Screening
- Flefel et al. (2018) investigated novel pyridine derivatives through molecular docking and in vitro screening, highlighting their potential in drug discovery and molecular biology (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-11-18(16-5-4-8-20-12-16)22-24(13)10-9-21-19(25)7-6-17-14(2)23-26-15(17)3/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIVTHDZMMWOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CCC2=C(ON=C2C)C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)
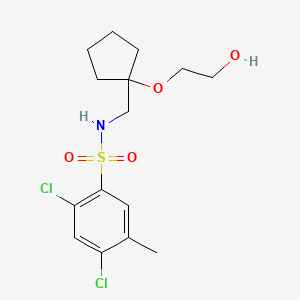
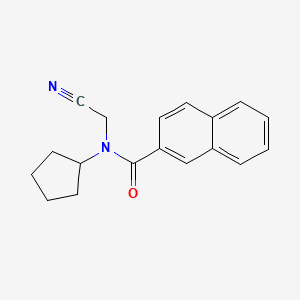
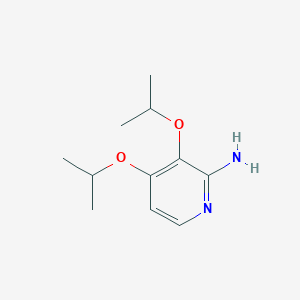
![N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2839082.png)
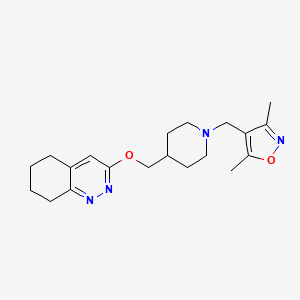
![N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride](/img/structure/B2839085.png)
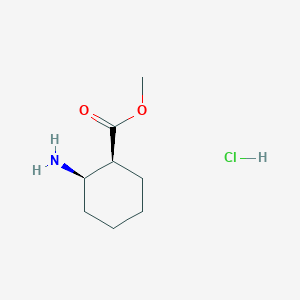
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)
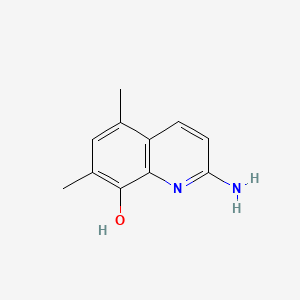

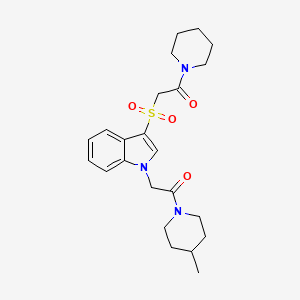
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide](/img/structure/B2839096.png)
![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2839098.png)
